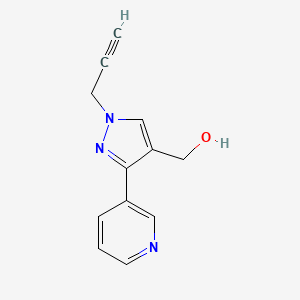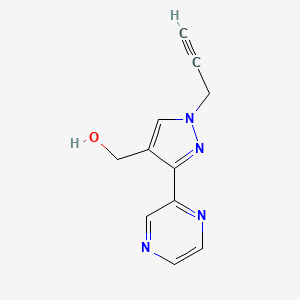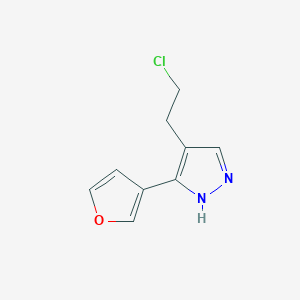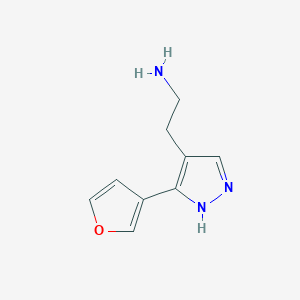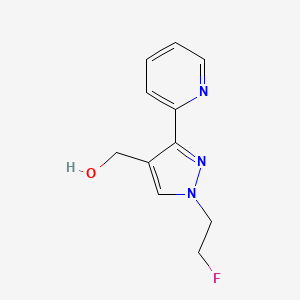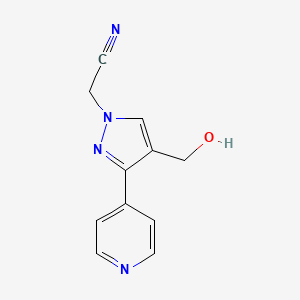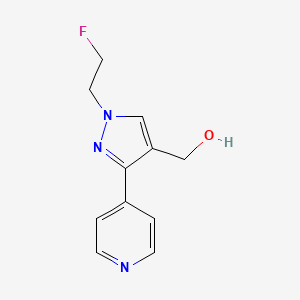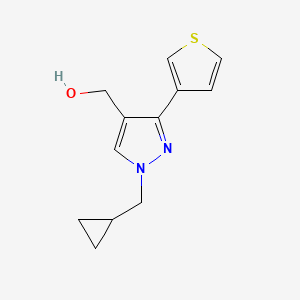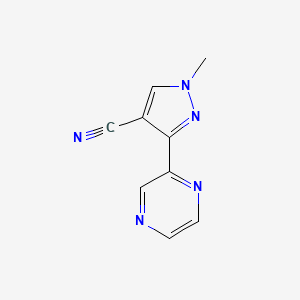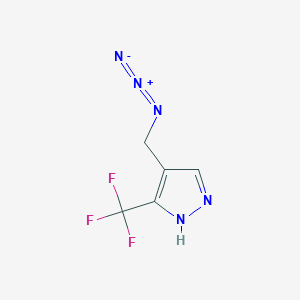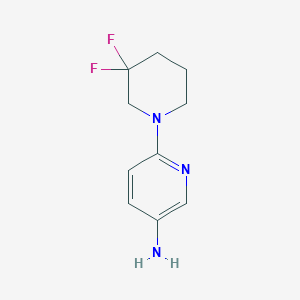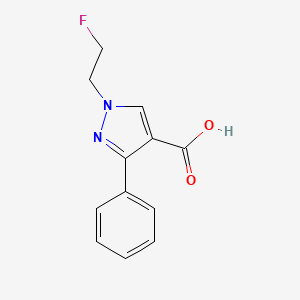
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the CAS Number: 1401727-16-9 . It has a molecular weight of 158.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7FN2O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4H,1-2H2,(H,10,11) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 158.13 .Aplicaciones Científicas De Investigación
Positron Emission Tomography (PET) Imaging of IDO1 Activity
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid: is utilized in the synthesis of (S)-[18F]FETrp , a radiotracer for PET imaging . This compound helps in visualizing the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme crucial in tryptophan metabolism and implicated in various diseases, including cancers. The development of a robust automated procedure for the radiosynthesis of (S)-[18F]FETrp from an enantiopure tosylate precursor has been reported, which could facilitate further investigations of this relevant PET radiotracer .
Brain Tumor Imaging
The compound is also a precursor in the synthesis of radiolabeled amino acids for brain tumor imaging. Specifically, it’s used to create (S)-[18F]4 , a tracer for the rat 9L gliosarcoma brain tumor model. This tracer has shown promising PET properties for brain tumors and represents a novel class of radiolabeled amino acids for tumor imaging .
Radiosynthesis of ROS PET Radiotracers
Another application is in the radiosynthesis of [18F]DHMT , a promising reactive oxygen species (ROS) PET radiotracer. The compound serves as a precursor in the manual optimization of large-scale radiosynthesis conditions, which are then implemented in an automated synthesis module. This process is crucial for the clinical translation of [18F]DHMT .
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-fluoroethyl)-3-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-6-7-15-8-10(12(16)17)11(14-15)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGIFTULIXNWJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



